molecular formula C7H5ClFNO2 B180335 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene CAS No. 118664-99-6

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Cat. No. B180335
M. Wt: 189.57 g/mol
InChI Key: WZEMBGOGKOKTDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including chlorination, nitration, and the introduction of various functional groups. For instance, paper describes a novel synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride derivative, which could be analogous to the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. The process includes diazotization, oxychlorination, and nitration steps, which are common in the synthesis of nitrobenzene derivatives.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is significantly influenced by the substituents on the benzene ring. For example, paper confirms the structure of a dimethoxy-nitrobenzene derivative through X-ray crystallography. The presence of electron-withdrawing groups such as nitro (-NO2) and halogens (e.g., chlorine, fluorine) can affect the electron density and reactivity of the aromatic ring.

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. Paper discusses the use of a fluorination reagent for aromatic substrates, which could be relevant for the fluorination step in the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Paper explores nucleophilic substitution reactions with electron-withdrawing substituents, which could provide insights into the reactivity of the chloro and nitro groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, paper examines the structure-activity relationships of various substituted nitrobenzenes, which can help predict the behavior of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in biological systems or chemical reactions.

Scientific Research Applications

Practical Synthesis of Related Compounds

A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, highlighting challenges and developments in the synthesis of fluoro-brominated compounds. This research points towards the importance of such compounds in manufacturing materials like flurbiprofen, indicating potential synthesis and application areas for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in pharmaceuticals or materials science (Qiu et al., 2009).

Luminescent Materials for Sensing Applications

Paria et al. (2022) review the use of luminescent micelles in sensing applications, specifically for detecting nitroaromatic and nitramine explosives. The research underlines the role of chemical structures similar to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in creating sensitive probes for environmental and security purposes (Paria et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) explores nucleophilic aromatic substitution reactions, including those involving nitro groups, which is relevant for understanding the chemical behavior and potential reactions of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in synthetic applications (Pietra & Vitali, 1972).

Advances in Liquid Crystal Technologies

Hird (2007) discusses the incorporation of fluoro substituents into liquid crystals, emphasizing their impact on physical properties and applications in display technologies. This suggests potential research directions for modifying the electronic and optical properties of materials using compounds like 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (Hird, 2007).

properties

IUPAC Name

1-chloro-2-fluoro-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMBGOGKOKTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459039
Record name 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

CAS RN

118664-99-6
Record name 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) was added dropwise over 30 min at 0° C. to a stirred suspension of 2-fluoro-4-methyl-5-nitroaniline (17 g, 100 mmol) in concentrated hydrochloric acid (200 mL). The mixture was stirred at 0° C. for 20 min then transferred to a dropping funnel and added dropwise over 30 min to a stirred suspension of copper(I)chloride (16 g) in concentrated hydrochloric acid (150 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 16 h then poured onto ice-water (1.5 L) and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried (magnesium sulfate), concentrated in vacuo and purified by column chromatography [SiO2; heptane] to give the product (14.2 g, 75%) as a yellow solid. An analytical sample was recrystallised (heptane) to give a white solid: mp 57-58° C.; NMR δH (400 MHz, CDCl3) 8.03 (1H, d, J 7.2 Hz), 7.13 (1H, d, J 9.1 Hz), 2.6 (3H, s).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
catalyst
Reaction Step Two
Yield
75%

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